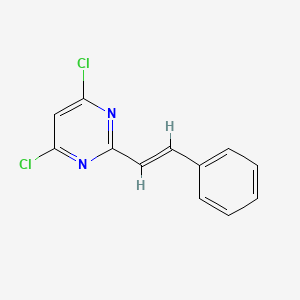

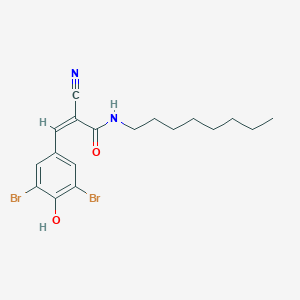

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyrrolidinone group, which is a common motif in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, followed by the introduction of the benzyl and dimethylbenzene groups. The fluorobenzyl group could be introduced using a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups, including the planar nature of the aromatic rings and the polar nature of the sulfonamide group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the aromatic rings, and hydrolysis of the sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could impart polarity and potentially make the compound soluble in water .Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Simulation Studies

Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, indicating their potential use in protecting metals from corrosion. Quantum chemical calculations and molecular dynamics simulations help in understanding their adsorption behaviors and reactivity parameters, which can be crucial in designing more effective corrosion inhibitors (S. Kaya et al., 2016).

Synthesis and Structural Characterization

The synthesis and structural characterization of new sulfonamide molecules provide insights into their molecular structures, enabling the exploration of their potential applications in various fields. Studies on compounds like NDMPMBS highlight the importance of structural and electronic properties in determining their functionality and interactions (P. Murthy et al., 2018).

Selective Cyclooxygenase-2 Inhibitors

Sulfonamide derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, useful in the treatment of conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom into these compounds can enhance their selectivity and potency, which is crucial for developing new therapeutic agents (Hiromasa Hashimoto et al., 2002).

Copper-Catalyzed Radical N-Demethylation

Innovative approaches to N-demethylation of N-methyl amides have been developed using N-fluorobenzenesulfonimide as an oxidant. This method illustrates the potential of sulfonamide derivatives in facilitating complex chemical reactions under metal-free conditions, expanding the toolkit for synthetic chemists (Xu Yi et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-14-3-8-19(15(2)9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-4-6-18(21)7-5-16/h3-9,17,22H,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSDKZCSYRTUPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)

![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)

![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)

![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)